N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide
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Overview
Description
N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a trifluoromethyl benzamide moiety
Scientific Research Applications
N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with equilibrative nucleoside transporters (ents), showing more selectivity towards ent2 than ent1 .
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the compound might interact with its targets (such as ents) and induce changes in their function .
Biochemical Pathways
Similar compounds have been found to play a vital role in nucleotide synthesis and regulation of adenosine function .
Pharmacokinetics
The compound has a predicted density of 1170±006 g/cm3 and a boiling point of 5770±500 °C .
Result of Action
Similar compounds have been found to inhibit ents, which play a vital role in nucleotide synthesis and regulation of adenosine function .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the trifluoromethyl benzamide moiety.
4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Contains a similar piperazine structure but with different substituents.
Uniqueness
N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide is unique due to the presence of both the fluorophenyl and trifluoromethyl benzamide groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s stability, bioavailability, and specificity for certain molecular targets.
Properties
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F4N3O/c25-19-4-8-21(9-5-19)30-12-14-31(15-13-30)22-10-6-20(7-11-22)29-23(32)17-2-1-3-18(16-17)24(26,27)28/h1-11,16H,12-15H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVSTAJBIMBLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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